molecular formula C13H9BrClI B13841848 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene CAS No. 922736-97-8

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

Cat. No.: B13841848
CAS No.: 922736-97-8
M. Wt: 407.47 g/mol
InChI Key: NFBXCZKWHMFEDS-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene is an organic compound with the molecular formula C13H9BrClI. It is a derivative of benzene, substituted with bromine, chlorine, and iodine atoms, making it a halogenated aromatic compound. This compound is often used as an intermediate in organic synthesis due to its reactivity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-2-[(4-iodophenyl)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available benzene derivatives. The process includes halogenation reactions, often using Friedel-Crafts acylation followed by halogen exchange reactions. The conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in coupling reactions through the formation of palladium complexes, facilitating the formation of new carbon-carbon bonds .

Properties

CAS No.

922736-97-8

Molecular Formula

C13H9BrClI

Molecular Weight

407.47 g/mol

IUPAC Name

4-bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene

InChI

InChI=1S/C13H9BrClI/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2

InChI Key

NFBXCZKWHMFEDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)I

Origin of Product

United States

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